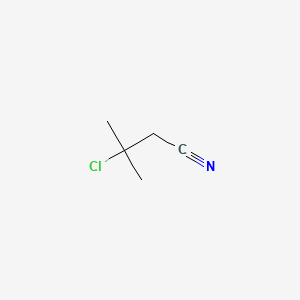
3-Chloro-3-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-methylbutyronitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutyronitrile can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, 3-Chloro-3-methylbutyronitrile is produced using large-scale chemical reactors. The process involves the chlorination of 3-methylbutyronitrile using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
3-Chloro-3-methylbutyronitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of 3-methylbutyronitrile derivatives.
Reduction: Formation of 3-chloro-3-methylbutylamine.
Oxidation: Formation of 3-chloro-3-methylbutyric acid.
科学的研究の応用
3-Chloro-3-methylbutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-3-methylbutyronitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and addition reactions, leading to the formation of various products that can exert biological effects .
類似化合物との比較
Similar Compounds
- 3-Chloro-2-methylbutyronitrile
- 3-Chloro-4-methylbutyronitrile
- 3-Chloro-3-ethylbutyronitrile
Uniqueness
3-Chloro-3-methylbutyronitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a cyano group on the same carbon atom makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
53897-47-5 |
|---|---|
分子式 |
C5H8ClN |
分子量 |
117.58 g/mol |
IUPAC名 |
3-chloro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3 |
InChIキー |
GRBSJTYXYMWEME-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















